molecular formula C5H4N4O3 B12693544 1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- CAS No. 51933-03-0

1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy-

Cat. No.: B12693544
CAS No.: 51933-03-0
M. Wt: 168.11 g/mol
InChI Key: XCUFSJHXJZGVRT-UHFFFAOYSA-N
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Description

. It is a naturally occurring compound found in most human body tissues and fluids, as well as in other organisms. Xanthine is a product of purine degradation and plays a significant role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- can be synthesized through several methods. One common route involves the oxidation of hypoxanthine using xanthine oxidase . Another method includes the deamination of guanine by guanine deaminase . These reactions typically occur under mild conditions and are catalyzed by specific enzymes.

Industrial Production Methods: Industrial production of xanthine often involves microbial fermentation processes. Specific strains of bacteria or fungi are used to convert precursor compounds into xanthine. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Xanthine oxidase is commonly used as a reagent for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.

    Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- involves its interaction with various enzymes and receptors in the body. Xanthine acts as a competitive inhibitor of phosphodiesterase, leading to increased levels of cyclic AMP (cAMP) in cells . This results in various physiological effects, including bronchodilation and increased alertness. Xanthine also acts as an antagonist of adenosine receptors, which contributes to its stimulant effects .

Properties

CAS No.

51933-03-0

Molecular Formula

C5H4N4O3

Molecular Weight

168.11 g/mol

IUPAC Name

9-hydroxy-3H-purine-2,6-dione

InChI

InChI=1S/C5H4N4O3/c10-4-2-3(7-5(11)8-4)9(12)1-6-2/h1,12H,(H2,7,8,10,11)

InChI Key

XCUFSJHXJZGVRT-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1O)NC(=O)NC2=O

Origin of Product

United States

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